molecular formula C18H11F2N3OS2 B2410629 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 895435-34-4

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2410629
CAS No.: 895435-34-4
M. Wt: 387.42
InChI Key: XQBLBKOQXSHQNB-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3OS2/c19-12-7-13(20)16-15(8-12)26-18(22-16)23(10-11-3-1-5-21-9-11)17(24)14-4-2-6-25-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBLBKOQXSHQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the difluoro substituents. The pyridine ring is then attached through a series of coupling reactions, and finally, the thiophene ring is incorporated.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur, especially at the nitro or carbonyl groups if present.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a pharmaceutical agent due to its interaction with biological targets. Research indicates that derivatives of benzothiazole and thiophene exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against a range of pathogens, suggesting potential use in developing new antibiotics.
  • Anticancer Properties : Studies have indicated that benzothiazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways or enzymes involved in tumor growth.

Case Studies

  • Anticancer Activity : A study on related benzothiazole compounds highlighted their ability to inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Efficacy : Research on thiophene derivatives showed significant activity against Gram-positive and Gram-negative bacteria, indicating that the compound may possess similar properties.

Material Science

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide can be utilized in the development of advanced materials due to its unique electronic properties. The fluorination enhances the compound's stability and reactivity, making it suitable for applications such as:

  • Conductive Polymers : The compound can serve as a building block for synthesizing conductive polymers used in organic electronics.
  • Fluorescent Materials : Its structural features may allow for the development of fluorescent probes for biological imaging.

Industrial Chemistry

In industrial settings, this compound can be employed as an intermediate in the synthesis of other valuable chemicals. Its ability to undergo various chemical reactions makes it versatile for producing:

  • Fine Chemicals : Used as a precursor for synthesizing complex organic molecules.
  • Agrochemicals : Potential applications in developing new pesticides or herbicides due to its biological activity.

Summary Table of Applications

Application AreaPotential UseKey Features
Medicinal ChemistryAntimicrobial and anticancer agentsInteraction with biological targets
Material ScienceConductive polymers and fluorescent materialsEnhanced stability and reactivity
Industrial ChemistryIntermediates for fine chemicals and agrochemicalsVersatile chemical reactivity

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
  • N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

Uniqueness

The uniqueness of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide lies in its specific substitution pattern and the combination of heterocyclic rings, which may confer unique chemical and biological properties compared to its analogs.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzothiazole moiety : Known for its role in various biological activities.
  • Pyridine ring : Often associated with pharmacological properties.
  • Thiophene carboxamide : Contributes to the compound's overall reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes such as cytochrome P450 and various kinases, which play critical roles in metabolic pathways and cell signaling.
  • Modulation of G-protein Coupled Receptors (GPCRs) : This interaction can lead to altered signaling pathways associated with inflammation and cancer progression.
  • Inhibition of NF-kB Pathway : The compound may suppress pro-inflammatory gene expression through this signaling pathway.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro assays against bacteria such as Staphylococcus aureus and Escherichia coli showed promising results with minimal inhibitory concentrations (MIC) in the low µg/mL range .

Antitumor Activity

Compounds within this chemical class have also shown potential antitumor activity:

  • A study indicated that benzothiazole derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting that modifications in the structure could enhance effectiveness .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Key observations include:

  • Fluorination : The presence of fluorine atoms significantly enhances the compound's potency against certain biological targets due to increased lipophilicity and improved binding interactions.
  • Substituents on the Pyridine Ring : Variations in substituents can lead to substantial changes in biological activity; for example, methyl or halogen substitutions have been correlated with increased enzyme inhibition .

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of benzothiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods and determined MIC values ranging from 15 to 30 µg/mL .

Study 2: Antitumor Potential

Another investigation focused on the antitumor effects of benzothiazole-based compounds. The findings revealed that certain derivatives demonstrated potent cytotoxic effects against human tumor cell lines such as HepG2 and DLD. The mechanism was linked to apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide, and how can reaction conditions be optimized for yield improvement?

  • Methodology :

  • Core Synthesis : Use a two-step approach: (1) Condensation of 4,6-difluoro-1,3-benzothiazol-2-amine with thiophene-2-carboxylic acid chloride in dry dichloromethane (DCM) under nitrogen. (2) Subsequent alkylation with (pyridin-3-yl)methyl bromide in ethanol under reflux (70–80°C, 12–24 hours) .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Adjust solvent polarity (e.g., ethanol vs. acetonitrile) and catalyst loading (e.g., triethylamine) to improve yields, noting that substituent steric effects can reduce yields (e.g., 37% for bulky groups vs. 70% for less hindered analogs) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Use deuterated DMSO at 400–600 MHz to resolve aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling patterns (e.g., 4,6-difluoro benzothiazole J values ~8–12 Hz) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C-S, ~650 cm⁻¹) stretches to confirm functional groups .
  • LC-MS/HRMS : Employ electrospray ionization (ESI) to verify molecular weight (e.g., [M+H]+ at m/z 434.1) and purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data, such as variable antimicrobial efficacy across studies?

  • Methodology :

  • pH-Dependent Assays : Test activity at physiological (pH 7.4) vs. acidic (pH 5.5) conditions, as thiophene and pyridine moieties exhibit pH-sensitive solubility and target binding .
  • Synergistic Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to mitigate resistance mechanisms. Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane penetration, as seen in analogs with improved MIC values (e.g., 2 μg/mL vs. >16 μg/mL for unmodified derivatives) .

Q. What computational strategies predict the compound’s binding affinity to biological targets like kinase enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize hydrogen bonds between the pyridinyl group and Lys721 (ΔG ~ -9.2 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
  • QSAR Modeling : Develop models using descriptors like logP and polar surface area to correlate substituents (e.g., fluorine position) with IC₅₀ values .

Q. How can crystallographic challenges (e.g., low diffraction quality) be addressed during structural analysis?

  • Methodology :

  • Crystal Growth : Optimize vapor diffusion in mixed solvents (e.g., DMF/water) to improve crystal habit. Use SHELXT for structure solution and SHELXL for refinement, applying TWINABS for twinned data .
  • Disorder Modeling : For flexible pyridinylmethyl groups, apply PART instructions in SHELXL to refine split positions, ensuring R-factor convergence below 0.05 .

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